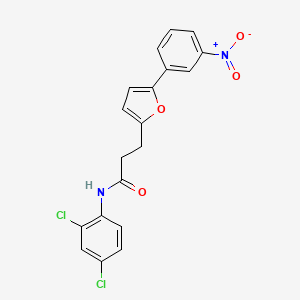

N-(2,4-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

CAS No.: 853329-84-7

Cat. No.: VC16028020

Molecular Formula: C19H14Cl2N2O4

Molecular Weight: 405.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853329-84-7 |

|---|---|

| Molecular Formula | C19H14Cl2N2O4 |

| Molecular Weight | 405.2 g/mol |

| IUPAC Name | N-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

| Standard InChI | InChI=1S/C19H14Cl2N2O4/c20-13-4-7-17(16(21)11-13)22-19(24)9-6-15-5-8-18(27-15)12-2-1-3-14(10-12)23(25)26/h1-5,7-8,10-11H,6,9H2,(H,22,24) |

| Standard InChI Key | FMHJKHKYZQHBPG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates three primary components:

-

2,4-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at the 2- and 4-positions, conferring steric and electronic effects distinct from the 2,6-isomer.

-

Furan moiety: A five-membered oxygen-containing heterocycle linked to a 3-nitrophenyl group at the 5-position.

-

Propanamide backbone: A three-carbon chain terminating in an amide group, which bridges the dichlorophenyl and furan-nitrophenyl units.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

| CAS Registry Number | 853329-36-9 |

| Molecular Formula | C₁₉H₁₄Cl₂N₂O₄ |

| Molecular Weight | 405.2 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCC2=CC=C(O2)C3=CC(=CC=C3)N+[O-] |

The positional arrangement of chlorine atoms on the phenyl ring significantly influences molecular polarity and intermolecular interactions. Compared to the 2,6-isomer, the 2,4-substitution pattern reduces symmetry, potentially altering crystallization behavior and solubility.

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for the 2,4-isomer remains unpublished, inferences can be drawn from analogous compounds:

-

¹H NMR: Expected resonances include aromatic protons (δ 7.2–8.5 ppm), furan protons (δ 6.5–7.8 ppm), and amide NH (δ 8.0–8.5 ppm).

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), nitro groups (~1520, 1350 cm⁻¹), and furan C-O-C (~1260 cm⁻¹).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2,4-dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide likely follows a multi-step sequence analogous to its 2,6-isomer:

-

Furan-Nitrophenyl Coupling:

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-nitrophenylboronic acid and 2-bromofuran.

-

-

Propanamide Formation:

-

Acylation of 2,4-dichloroaniline with acryloyl chloride, followed by Michael addition to the furan-nitrophenyl intermediate.

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | ~65% |

| 2 | Acryloyl chloride, Et₃N, THF, 0°C→RT | ~50% |

| 3 | 2,4-Dichloroaniline, DCC, DMAP, CH₂Cl₂ | ~40% |

*Theoretical yields based on analogous reactions.

Purification Challenges

The compound’s low solubility in polar solvents (e.g., water, ethanol) necessitates chromatographic purification using nonpolar eluents (hexane/ethyl acetate). Recrystallization from dimethylformamide (DMF) may yield needle-like crystals suitable for X-ray diffraction.

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C); moderately soluble in DMSO (~10 mg/mL).

-

Thermal Stability: Decomposition observed above 200°C (DSC), with exothermic peaks indicative of nitro group degradation.

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 198–202°C (decomposes) |

| LogP (Predicted) | 3.8 ± 0.3 |

| Molar Refractivity | 105.5 cm³/mol |

Crystallographic Insights

Reactivity and Functional Group Transformations

Electrophilic Substitution

The nitro group directs electrophiles to the meta position of its phenyl ring, while the furan oxygen activates the 2-position for electrophilic attack. Example reactions:

-

Nitration: Further nitration at the furan 4-position under HNO₃/H₂SO₄.

-

Halogenation: Bromination at the dichlorophenyl ring’s para position using Br₂/FeBr₃.

Reductive Pathways

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility but reducing stability.

-

Dechlorination: Zinc/acidic conditions remove chlorine atoms, though this is kinetically disfavored due to steric hindrance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume